molecular formula C10H8BrNO2 B567606 Methyl 5-bromo-1H-indole-6-carboxylate CAS No. 1227267-28-8

Methyl 5-bromo-1H-indole-6-carboxylate

Cat. No.: B567606
CAS No.: 1227267-28-8
M. Wt: 254.083
InChI Key: IIOVQDYEEGSQRC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 5th position and a methyl ester group at the 6th position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as Methyl 5-bromo-1H-indole-6-carboxylate, have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules . It can lead to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1H-indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method includes the bromination of 1H-indole-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-1H-indole-6-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

    Coupling: Biaryl and styrene derivatives.

Scientific Research Applications

Methyl 5-bromo-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the methyl ester group at the 6th position allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 5-bromo-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a bromine atom at the 5-position of the indole ring and a carboxylate group at the 6-position, which contribute to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant case studies.

This compound interacts with various biological targets, influencing multiple biochemical pathways. The compound is known to bind with high affinity to several receptors, which can lead to significant cellular effects. Key aspects of its mechanism include:

  • Binding Affinity : The compound exhibits strong binding to specific receptors, which facilitates its biological effects.
  • Biochemical Pathways : It can influence tryptophan degradation in higher plants, leading to the production of indole-3-acetic acid, a crucial plant hormone.
  • Antiviral Activity : Some studies suggest that it may inhibit the replication of certain viruses, indicating potential as an antiviral agent.

The biochemical properties of this compound are critical for understanding its biological activity:

PropertyDescription
Molecular FormulaC₁₀H₈BrNO₂
Molecular WeightApproximately 256.10 g/mol
SolubilitySoluble in organic solvents like methanol and ethanol
StabilityStable under standard laboratory conditions

This compound's solubility and stability make it suitable for various experimental applications.

Cellular Effects

Research has demonstrated that this compound can affect different cell types and processes:

  • Cytotoxicity : The compound has shown varying levels of cytotoxicity depending on concentration and exposure time in laboratory settings.
  • Cell Proliferation : Studies indicate that it may modulate cell proliferation rates, which could have implications for cancer research .

Dosage Effects in Animal Models

Animal studies are essential for assessing the pharmacological potential of this compound. Key findings include:

  • Dose-Response Relationship : The effects of the compound vary significantly with dosage; lower doses may exhibit protective effects, while higher doses could lead to toxicity.
  • Metabolic Pathways : It influences various metabolic pathways, indicating its potential role in metabolic disorders.

Application in Drug Development

This compound is being explored as a precursor in synthesizing biologically active molecules. Its derivatives have shown promising results in pharmacological studies, particularly concerning antimicrobial and antiviral activities.

Case Studies

  • Antiviral Activity : A study assessed the inhibitory effects of synthesized derivatives against specific viruses, reporting IC50 values that indicate significant antiviral potential.
  • Antimalarial Properties : Related indole compounds have been evaluated for their antimalarial activity against Plasmodium falciparum, showing moderate potency against both chloroquine-resistant and susceptible strains .

Properties

IUPAC Name

methyl 5-bromo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOVQDYEEGSQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677824
Record name Methyl 5-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227267-28-8
Record name Methyl 5-bromo-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227267-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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